molecular formula C27H28N2O5S B2846930 1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one CAS No. 1251656-99-1

1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one

Numéro de catalogue B2846930
Numéro CAS: 1251656-99-1
Poids moléculaire: 492.59
Clé InChI: BPUHBTBCDIKXPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one, also known as BCTQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTQ belongs to the class of quinoxaline derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Applications De Recherche Scientifique

Fragment Based Design of New H4 Receptor-Ligands with Anti-inflammatory Properties

A study designed and synthesized new compounds targeting the human histamine H4 receptor (H4R), identifying new lead structures for H4R ligands. These compounds, including variations of the quinoxaline scaffold, exhibited potent H4R affinities and significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw-edema model (Smits et al., 2008).

Synthesis of 1,4-diazines by Ring Expansion

Research on the synthesis of fully saturated piperazin-3-one and quinoxalin-3-one derivatives via reactions of 2-anilino-2-ethoxy-3-oxothiobutanoic acid anilide with aliphatic 1,2-diamines led to an unusual ring expansion of the intermediate 1,3-diazines to 1,4-diazines. This study highlights the synthetic flexibility and potential pharmacological applications of quinoxaline derivatives (Zaleska et al., 2003).

New Quinoxalinecarbonitrile 1,4-di-N-oxide Derivatives as Hypoxic-cytotoxic Agents

A series of 2-quinoxalinecarbonitrile 1,4-di-N-oxides with new basic lateral chains (piperazines and anilines) showed potent in vitro activities. Among these, piperazine derivatives demonstrated significant potency, suggesting their potential as hypoxic-cytotoxic agents in cancer therapy (Ortega et al., 2000).

Synthesis and SAR of 3- and 4-substituted Quinolin-2-ones

Research on quinolin-2-ones bearing a heteroaryl-piperazine linked by a two-carbon chain at the 3- or 4-position revealed potent mixed antagonists with significant activity. These compounds, including thieno[3,2-c]pyridine derivatives, showed functional antagonism at both the 5-HT(1B) and 5-HT(2A) receptors, indicating their potential in treating conditions related to these receptors (Mccort et al., 2001).

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Antitumor Agents

A novel series of 2-(benzimidazol-2-yl)quinoxalines coupled with pharmacophore groups like piperazine, piperidine, and morpholine moieties demonstrated promising activity against a wide range of cancer lines. These compounds were characterized by their low cytotoxicity against normal cells and selective cytotoxic effects against specific cancer cell lines, suggesting their potential as lead compounds in anticancer drug development (Mamedov et al., 2022).

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-4-32-23-15-11-21(12-16-23)27-28-26(20(3)34-27)19-29(22-13-17-24(18-14-22)33-5-2)35(30,31)25-9-7-6-8-10-25/h6-18H,4-5,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUHBTBCDIKXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OCC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.